![molecular formula C18H18N2O6S B2948137 N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 638135-69-0](/img/structure/B2948137.png)
N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide, also known as BDBM-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide inhibitors, including compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide, have been studied for their ability to inhibit various carbonic anhydrase (CA) isoenzymes. These compounds have demonstrated nanomolar half maximal inhibitory concentration (IC50) against isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII, showcasing different activities for each isoenzyme studied. The selective inhibition of carbonic anhydrases is significant in medicinal chemistry and drug development due to the role of these enzymes in various physiological processes (Supuran et al., 2013).
Antiproliferative Activities Against Cancer Cell Lines
Compounds structurally similar to N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide have been synthesized and evaluated for their antiproliferative activities in vitro against human cancer cell lines. These studies include evaluations using various cell lines such as A549, HCT-116, U-87 MG, and KB. The research provides insights into the structure-activity relationship (SAR) of these compounds and their potential as anticancer agents (Shao et al., 2014).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of aromatic sulfonamides, including those structurally related to N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide, have been determined. This research involved X-ray molecular structure determination, complemented by computational chemistry methods, to understand the conformational behavior of these compounds in various states. Such structural analyses are vital for drug design and understanding the interaction of these compounds with biological targets (Remko et al., 2010).
Development of New Antimicrobial Agents
Research on derivatives containing the morpholine moiety, akin to N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide, has been conducted to develop new antimicrobial agents. These studies focus on synthesizing novel compounds and evaluating their antimicrobial activities, contributing to the search for new therapeutic options against various microbial infections (Sahin et al., 2012).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(19-14-4-5-16-17(11-14)26-12-25-16)13-2-1-3-15(10-13)27(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKKYRDHMHWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylsulfonylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.